PHGDH Inhibitory Potency: 4-Bromophenyl 3-pyridyl Ketone vs. Halogenated and Regioisomeric Analogs
In a diaphorase/resazurin-coupled PHGDH assay, 4-bromophenyl 3-pyridyl ketone (compound 73) demonstrated an IC50 of 17 µM with 92% inhibition at 57 µM. This potency lies between the more active p-trifluoromethylphenyl analog (IC50 = 2.5 µM, 96% inhibition) and the less active phenyl analog (IC50 = 40 µM, 78% inhibition) [1]. The 3-pyridyl regioisomer showed weak inhibition (34% at 57 µM, IC50 not determined), while the 4-pyridyl isomer exhibited an IC50 of 59 µM [1].
| Evidence Dimension | PHGDH inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 17 µM; 92% inhibition at 57 µM |
| Comparator Or Baseline | p-trifluoromethylphenyl: IC50 = 2.5 µM, 96%; phenyl: IC50 = 40 µM, 78%; 2-pyridyl: IC50 = 50 µM, 51%; 4-pyridyl: IC50 = 59 µM, 67% |
| Quantified Difference | Target compound is ~7-fold less potent than p-trifluoromethylphenyl but ~2.4-fold more potent than phenyl analog; ~3-fold more potent than 4-pyridyl isomer |
| Conditions | Diaphorase and resazurin-coupled PHGDH assay; inhibition measured at 57 µM compound concentration |
Why This Matters
This quantitative SAR data enables researchers to select the optimal bromophenyl-pyridyl ketone for PHGDH-targeted studies, balancing potency against synthetic tractability and off-target effects.
- [1] Rohde, J. M.; Brimacombe, K. R.; Liu, L.; et al. Discovery and optimization of piperazine-1-thiourea-based human phosphoglycerate dehydrogenase inhibitors. Bioorg. Med. Chem. 2018, 26 (8), 1727–1739. Table 8. View Source
